![molecular formula C11H14N6O2S B2394211 N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097908-84-2](/img/structure/B2394211.png)
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable compounds, but their properties can vary widely depending on their substitution patterns .Scientific Research Applications
Organic Synthesis
This compound can serve as an important raw material and intermediate in organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new substances with potential applications in various fields.
Pharmaceuticals
The compound can be used in the pharmaceutical industry . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . They can be synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
Pyrazole derivatives have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Pyrazole derivatives have also demonstrated potent antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Agrochemicals
The compound can be used in the production of agrochemicals . It can contribute to the development of new pesticides, herbicides, and other agricultural chemicals.
Dyestuff
This compound can be used in the production of dyestuffs . It can contribute to the development of new dyes and pigments for various industries, including textiles, plastics, and printing.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This could result in alterations in the metabolic pathways regulated by the enzyme .
Biochemical Pathways
Given the potential target of nampt, it can be inferred that the nad+ salvage pathway might be affected . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .
Result of Action
Based on its potential target, it can be inferred that the compound might influence cellular processes regulated by nad+, such as energy metabolism, dna repair, and cell survival .
Safety and Hazards
Future Directions
The future research directions would depend on the specific properties and potential applications of this compound. Pyrazoles are a focus of ongoing research due to their wide range of biological activities, and new pyrazole derivatives with improved properties are continually being synthesized and studied .
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-8-10(5-13-16)20(18,19)17-6-9(7-17)14-11-3-2-4-12-15-11/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOXLSFOYJRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine |
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